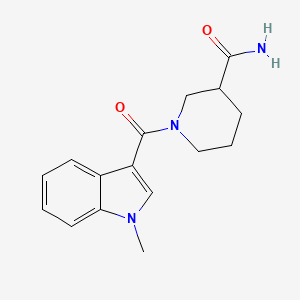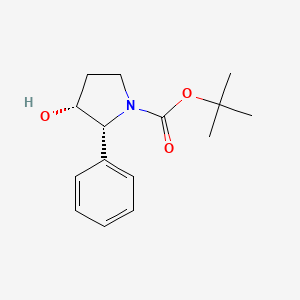
1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a piperidine ring attached to an indole moiety, which is known for its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide typically involves the reaction of 1-methylindole-3-carboxaldehyde with piperidine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its operational simplicity and high yield. The use of readily available starting materials and catalysts makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole moiety interacts with hydrophobic pockets in the target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxamide: Similar structure but lacks the piperidine ring.
1-Benzylindole-3-carboxamide: Contains a benzyl group instead of a piperidine ring.
1-(1-Methylindole-3-carbonyl)piperazine: Piperazine ring instead of piperidine.
Uniqueness
1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as an enzyme inhibitor and its overall biological activity .
Properties
IUPAC Name |
1-(1-methylindole-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)16(21)19-8-4-5-11(9-19)15(17)20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUYLXKNEMUVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)

![N-[(2-hydroxyphenyl)methyl]-N'-quinolin-3-yloxamide](/img/structure/B6619731.png)
![2-cyano-5-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-N-methyl-3-oxopentanamide](/img/structure/B6619735.png)
![1-Cyclopropyl-3-(2-methoxyethyl)-2-[(4-pyrrolidin-1-ylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6619738.png)
![3-Ethoxy-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6619740.png)
![2-(carbamoylamino)-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B6619748.png)
![[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate](/img/structure/B6619759.png)
![4-[(1,5-Dimethylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6619782.png)
![2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-6-(methylamino)pyridine-4-carboxamide](/img/structure/B6619790.png)
